molecular formula C20H32N4O3S B4455582 1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4455582
M. Wt: 408.6 g/mol
InChI Key: YKVJTXZOIFUEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a piperazine moiety, and an ethanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled with the ethanesulfonyl group under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-AP-237: Another piperazine derivative with similar structural features.

    AP-237 (Bucinnazine): A compound with a similar piperidine core.

    AP-238: Another related compound with similar functional groups.

Uniqueness

1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its ethanesulfonyl group and piperazine moiety provide distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-ethylsulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3S/c1-3-28(26,27)24-10-4-5-18(16-24)20(25)21-15-17-6-8-19(9-7-17)23-13-11-22(2)12-14-23/h6-9,18H,3-5,10-16H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJTXZOIFUEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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